2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride 2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1803582-49-1
VCID: VC2884350
InChI: InChI=1S/C8H13NO3.ClH/c10-7(11)6-3-9-4-8(6)1-2-12-5-8;/h6,9H,1-5H2,(H,10,11);1H
SMILES: C1COCC12CNCC2C(=O)O.Cl
Molecular Formula: C8H14ClNO3
Molecular Weight: 207.65 g/mol

2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride

CAS No.: 1803582-49-1

Cat. No.: VC2884350

Molecular Formula: C8H14ClNO3

Molecular Weight: 207.65 g/mol

* For research use only. Not for human or veterinary use.

2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride - 1803582-49-1

Specification

CAS No. 1803582-49-1
Molecular Formula C8H14ClNO3
Molecular Weight 207.65 g/mol
IUPAC Name 2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C8H13NO3.ClH/c10-7(11)6-3-9-4-8(6)1-2-12-5-8;/h6,9H,1-5H2,(H,10,11);1H
Standard InChI Key UANKVQPIWMXZGI-UHFFFAOYSA-N
SMILES C1COCC12CNCC2C(=O)O.Cl
Canonical SMILES C1COCC12CNCC2C(=O)O.Cl

Introduction

Chemical Properties and Identification

2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride is an organic compound characterized by its distinctive spirocyclic structure containing both oxygen and nitrogen atoms. It represents an important class of heterocyclic compounds with significant potential in various chemical and biological applications.

Chemical Identity and Structure

The compound features a spirocyclic structure with two five-membered rings connected through a shared carbon atom. One ring contains an oxygen atom (oxa), while the other features a nitrogen atom (aza), with a carboxylic acid group attached at the 9-position and present as a hydrochloride salt.

PropertyInformation
Chemical FormulaC8H14ClNO3
Molecular Weight207.66 g/mol
IUPAC Name2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid; hydrochloride
CAS Number1803582-49-1
MDL NumberMFCD28064012
PubChem CID86767691
EC Number870-831-9

The compound's structure can be represented through various chemical notations including Standard InChI and SMILES format for precise chemical identification .

Physical Properties

The physical properties of 2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride determine its behavior in different environments and applications. Understanding these properties is essential for its proper handling, storage, and utilization in research settings.

PropertyDescription
AppearancePowder
Storage TemperatureRoom Temperature
SolubilitySoluble in polar solvents

The compound's physical state as a powder facilitates its handling and storage under standard laboratory conditions, making it accessible for various research applications .

Structural Analysis

Structural Components

The 2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride molecule features several key structural components that contribute to its chemical behavior and biological activity. The compound contains a spirocyclic core structure where two five-membered rings share a central carbon atom. The first ring incorporates an oxygen atom at the 2-position (oxa), while the second contains a nitrogen atom at the 7-position (aza). Additionally, a carboxylic acid group is attached at the 9-position, and the molecule exists as a hydrochloride salt .

Chemical Identifiers

To ensure accurate identification and communication about this compound in scientific literature, several standardized chemical identifiers are used:

IdentifierValue
Standard InChIInChI=1S/C8H13NO3.ClH/c10-7(11)6-3-9-4-8(6)1-2-12-5-8;/h6,9H,1-5H2,(H,10,11);1H
InChI KeyUANKVQPIWMXZGI-UHFFFAOYSA-N
SMILESC1COCC12CNCC2C(=O)O.Cl

These identifiers allow for unambiguous representation of the compound's structure across different chemical databases and research platforms .

Preparation Methods

The synthesis of 2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride typically involves a multi-step process requiring precise reaction conditions and specialized reagents. While specific synthesis details vary depending on the research context, the general approach involves creating the spirocyclic structure followed by appropriate functionalization.

Synthetic Routes

A common synthetic pathway involves the reaction of suitable oxane derivatives with azaspiro compounds under controlled conditions. This reaction typically requires:

  • Selection of appropriate starting materials containing the necessary functional groups

  • Use of specific catalysts to facilitate the formation of the spirocyclic structure

  • Precise control of temperature and pressure to ensure optimal yield

  • Introduction of the carboxylic acid group at the 9-position

  • Conversion to the hydrochloride salt form for stability and solubility purposes

The complexity of this synthesis necessitates specialized knowledge in organic chemistry and access to appropriate laboratory equipment .

Industrial Production

For larger-scale production, industrial methods may employ:

  • Automated reactors with precise temperature and pressure control

  • Continuous flow processes to enhance production efficiency

  • Advanced purification techniques to ensure high product purity

  • Quality control measures throughout the production process

These industrial approaches allow for the consistent production of high-quality material suitable for research and potential commercial applications .

Biochemical Properties

The biochemical properties of 2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride underpin its potential applications in biological and medicinal research. These properties arise from its unique molecular structure and influence how it interacts with biological systems.

Enzyme Interactions

2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride can form complexes with various enzymes, potentially modifying their activity and function. Of particular interest is its interaction with carboxylesterases, enzymes involved in the hydrolysis of ester bonds. This interaction can lead to alterations in enzyme conformation and activity, potentially affecting metabolic pathways in which these enzymes participate .

Molecular Mechanisms

The compound's molecular mechanisms of action likely involve:

  • Binding to specific active sites on target enzymes or receptors

  • Formation of stable complexes that modify protein conformation

  • Potential inhibition or modulation of normal biological functions

  • Interference with signaling pathways through interactions with key biomolecules

These mechanisms contribute to the compound's potential utility in research focused on understanding enzyme function and developing new therapeutic approaches .

Chemical Reactions

2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride can participate in various chemical reactions owing to its functional groups, particularly the carboxylic acid moiety and the nitrogen-containing heterocycle. Understanding these reactions is crucial for researchers working with this compound.

Reaction Types

The compound can undergo several types of chemical transformations:

  • Oxidation reactions with common oxidizing agents such as potassium permanganate or hydrogen peroxide

  • Reduction reactions with reducing agents like lithium aluminum hydride

  • Nucleophilic substitution reactions, particularly involving the chlorine atom

  • Esterification of the carboxylic acid group

  • Amide formation through reaction with amines

These reactions create pathways for modifying the compound's structure to create derivatives with potentially enhanced or altered properties .

Reaction Products

The products formed from these reactions depend on:

  • The specific reagents used

  • Reaction conditions including temperature, pressure, and solvent

  • Presence of catalysts or other facilitating agents

  • Reaction time and concentration of reactants

Characterization of these reaction products can provide valuable insights into the compound's chemical behavior and potential applications .

Research Applications

2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride has found applications across various scientific disciplines, leveraging its unique structural and chemical properties.

Chemistry Applications

In the field of chemistry, this compound serves as:

  • An intermediate in organic synthesis pathways

  • A model compound for studying spirocyclic structures

  • A reference material for analytical method development

  • A precursor for the synthesis of more complex molecules with specific functionalities

The compound's distinctive structure makes it valuable for researchers developing new synthetic methodologies and exploring chemical reactivity patterns .

Biological Research

In biological research, the compound has been investigated for:

  • Interactions with specific enzymes and proteins

  • Effects on cellular processes and signaling pathways

  • Potential to modulate gene expression through interactions with regulatory proteins

  • Structure-activity relationships in biological systems

These investigations contribute to our understanding of biological mechanisms and how they can be influenced by specific chemical structures .

Medicinal Chemistry

The compound's potential applications in medicinal chemistry include:

  • Serving as a building block for drug development

  • Exploration as a scaffold for creating bioactive molecules

  • Investigation of its interactions with therapeutic targets

  • Development of structure-activity relationships to guide drug design

These applications highlight the compound's potential contribution to pharmaceutical research and development .

Comparison with Similar Compounds

Understanding how 2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride relates to similar compounds provides context for its unique properties and applications.

Related Spirocyclic Compounds

CompoundStructural DifferencesImplications
2-Oxa-7-azaspiro[4.4]nonaneLacks the carboxylic acid group and exists as a free base rather than hydrochloride saltDifferent chemical reactivity and biological activity profile
7-benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochlorideContains an additional benzyl group attached to the nitrogen atomModified lipophilicity and potential for different biological interactions
2-azaspiro[4.4]nonane-4-carboxylic acid hydrochlorideLacks the oxygen atom in the spirocyclic systemAltered electronic properties and reaction patterns

These structural variations result in distinct chemical and biological behaviors that researchers can exploit for specific applications .

Heterocyclic Analogues

Some related heterocyclic compounds with different arrangements include:

  • 1,4-Diazabicyclo[3.2.2]nonane-4-carboxylic acid derivatives, which replace the spiro oxygen with two nitrogen atoms

  • Oxaspiro compounds with different ring sizes, altering the geometric constraints of the molecule

  • Compounds with different positioning of the heteroatoms within the spirocyclic system

These variations create a diverse chemical space for researchers to explore structure-activity relationships.

Future Research Directions

The unique structure and properties of 2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride suggest several promising avenues for future research.

Synthetic Methodology Development

Future research may focus on:

  • Developing more efficient synthetic routes to produce the compound

  • Creating new derivatives with enhanced properties for specific applications

  • Exploring green chemistry approaches to its synthesis

  • Investigating asymmetric synthesis methods to produce enantiopure versions of the compound

These advances would expand the accessibility and utility of this compound and its derivatives .

Biological Activity Exploration

Future biological investigations might include:

  • Comprehensive screening against diverse biological targets

  • Detailed mechanistic studies of its interactions with specific enzymes

  • Investigation of structure-activity relationships through systematic modification

  • Exploration of potential therapeutic applications based on observed biological activities

These studies would provide deeper insights into the compound's biological significance and potential applications .

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